molecular formula C16H14N2O2 B5300864 4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5300864
M. Wt: 266.29 g/mol
InChI Key: RHEFJYGSIXXUAW-UHFFFAOYSA-N
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Description

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core, a pyridinylmethyl group, and a prop-2-ynoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Attachment of the Prop-2-ynoxy Group: The prop-2-ynoxy group can be attached via an etherification reaction, where a propargyl alcohol derivative reacts with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted benzamides.

Scientific Research Applications

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but with a phenoxy group instead of a prop-2-ynoxy group.

    N-methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine: This compound shares the pyridinylmethyl and prop-2-ynoxy groups but differs in the core structure.

Uniqueness

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-ynoxy group, in particular, provides unique reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

IUPAC Name

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-11-20-15-5-3-14(4-6-15)16(19)18-12-13-7-9-17-10-8-13/h1,3-10H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEFJYGSIXXUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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